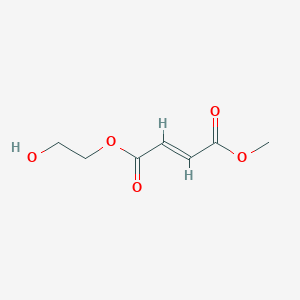
2-Hydroxyethyl methyl fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl methyl fumarate is an organic compound with the chemical formula C7H10O5. It is a derivative of fumaric acid, where one of the carboxyl groups is esterified with methanol and the other with 2-hydroxyethanol. This compound is known for its applications in various fields, including polymer chemistry and biomedical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl methyl fumarate can be synthesized through the esterification of fumaric acid with methanol and 2-hydroxyethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous esterification processes. The reactants, fumaric acid, methanol, and 2-hydroxyethanol, are fed into a reactor where they are mixed with a catalyst. The reaction mixture is then heated to the appropriate temperature to achieve esterification. The product is subsequently purified through distillation or crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyl methyl fumarate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products
Oxidation: The major product is 2-hydroxyethyl methyl ketone.
Reduction: The major products are 2-hydroxyethyl alcohol and methanol.
Substitution: The major products depend on the nucleophile used, but typically include substituted esters or alcohols.
Applications De Recherche Scientifique
2-Hydroxyethyl methyl fumarate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl methyl fumarate involves its interaction with various molecular targets and pathways. In biological systems, it can undergo hydrolysis to release fumaric acid and 2-hydroxyethanol, which can then participate in metabolic pathways. The compound’s ester groups can also interact with enzymes, leading to the formation of bioactive metabolites.
Comparaison Avec Des Composés Similaires
2-Hydroxyethyl methyl fumarate can be compared with other similar compounds such as:
2-Hydroxyethyl methacrylate: Both compounds contain 2-hydroxyethyl groups, but differ in their ester functionalities.
Dimethyl fumarate: Both are derivatives of fumaric acid, but dimethyl fumarate has two methyl ester groups instead of one methyl and one 2-hydroxyethyl ester group.
Ethylene glycol dimethacrylate: Similar in having ester groups, but differs in the type of ester and the presence of methacrylate functionality.
The uniqueness of this compound lies in its dual ester groups, which provide distinct reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
16062-94-5 |
|---|---|
Formule moléculaire |
C7H10O5 |
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
4-O-(2-hydroxyethyl) 1-O-methyl (E)-but-2-enedioate |
InChI |
InChI=1S/C7H10O5/c1-11-6(9)2-3-7(10)12-5-4-8/h2-3,8H,4-5H2,1H3/b3-2+ |
Clé InChI |
GCTWZXLKCMVCKS-NSCUHMNNSA-N |
SMILES isomérique |
COC(=O)/C=C/C(=O)OCCO |
SMILES canonique |
COC(=O)C=CC(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


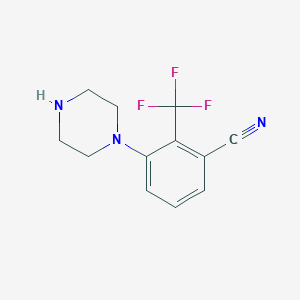
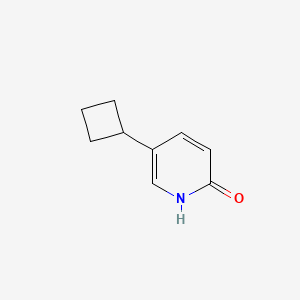
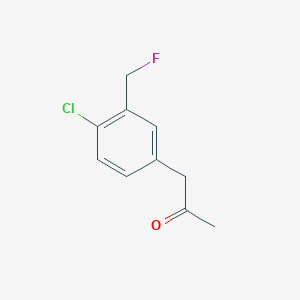
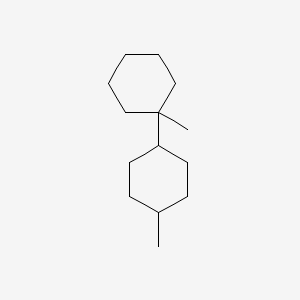
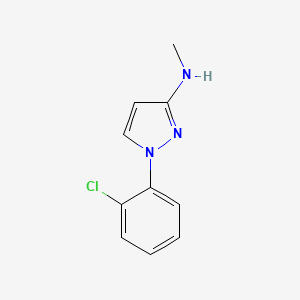
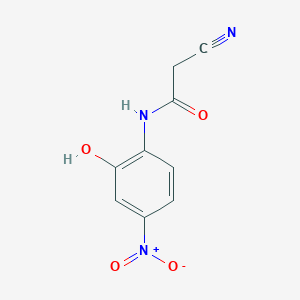
![[2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14064130.png)
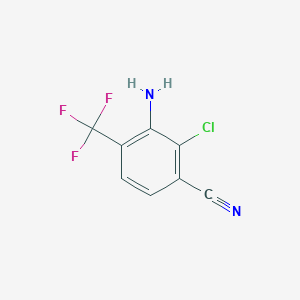
![2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one](/img/structure/B14064142.png)
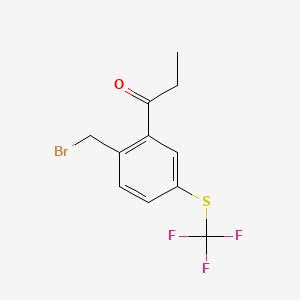
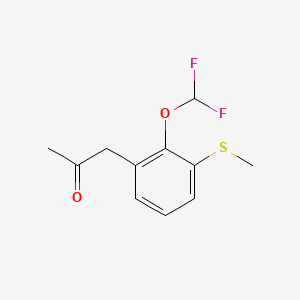
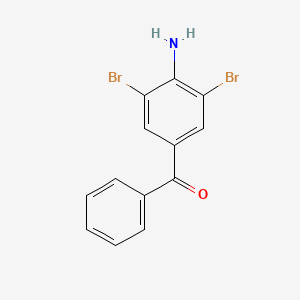

![Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate](/img/structure/B14064172.png)
